molecular formula C12H11N3O2 B6636330 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea

1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea

Cat. No.: B6636330
M. Wt: 229.23 g/mol
InChI Key: ASUVORDRUVCGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea is a chemical compound of significant interest in modern medicinal chemistry and drug discovery, belonging to the class of N,N'-disubstituted ureas. The urea functionality is a privileged scaffold in drug design due to its exceptional ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity in therapeutic agents . Researchers value this compound for its potential to modulate key drug-like properties, including solubility and permeability, which are vital for bioavailability . The specific substitution pattern of this compound—featuring a 4-hydroxyphenyl group and a pyridin-3-yl group—makes it a valuable building block or investigative tool in various research areas. These may include the development of anticancer, antibacterial, antidiabetic, and central nervous system (CNS) agents, as urea derivatives are prevalent in these fields . The conformational preferences of the urea core, which can be influenced by the substituents, allow it to act as a conformational restraint, enabling the study of specific bio-molecular interactions and the design of peptidomimetics or foldamers . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, nor for human use. Researchers are responsible for verifying the suitability of this compound for their specific experimental purposes.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-3-pyridin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-5-3-9(4-6-11)14-12(17)15-10-2-1-7-13-8-10/h1-8,16H,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUVORDRUVCGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Substituents (R₁/R₂) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea C₁₂H₁₁N₃O₂ R₁ = -OH, R₂ = pyridin-3-yl 245.24 Not reported Urea, hydroxyl, pyridine
1-(4-Chlorophenyl)-3-pyridin-3-ylurea C₁₂H₁₀ClN₃O R₁ = -Cl, R₂ = pyridin-3-yl 263.69 Not reported Urea, chloro, pyridine
Rezafungin acetate (antifungal) C₆₃H₈₅O₁₇·C₂H₃O₂ Contains 4-hydroxyphenyl 1285.46 Not reported Echinocandin core, hydroxyl
Synephrine C₉H₁₃NO₂ R = -OH, ethanolamine chain 167.21 184–186 Hydroxyl, methylamino
  • Chloro vs.
  • Hydroxyl Group Role: The hydroxyl group in this compound enhances hydrogen-bonding interactions, which may improve binding to targets like enzymes or receptors compared to non-polar substituents (e.g., methyl or chloro) .

Table 2: Bioactivity Data

Compound Name Target/Activity IC₅₀ or Key Data Reference Context
This compound Not explicitly reported N/A Structural analog studies
β-carboline derivative [19] Cytotoxic (PC-3, OVCAR-03) IC₅₀ = 1.65–1.83 μM Similar hydroxyl-phenyl motifs
Rezafungin acetate Antifungal (Candida spp.) MIC₉₀ = 0.12–1 μg/mL Hydroxyl group in core structure
1-(4-Chlorophenyl)-3-pyridin-3-ylurea Not explicitly reported N/A Structural analog
  • Cytotoxic Activity : While this compound lacks reported IC₅₀ data, structurally related β-carboline derivatives with 4-hydroxyphenyl groups exhibit potent cytotoxicity against prostate (PC-3) and ovarian (OVCAR-03) cancer lines (IC₅₀ ~1–2 μM) . This suggests that the hydroxyl-phenyl moiety may enhance target engagement in certain cancer models.
  • Antifungal Activity : Rezafungin acetate, which contains a 4-hydroxyphenyl group in its complex structure, demonstrates broad-spectrum antifungal activity. This highlights the role of hydroxyl groups in interactions with fungal cell wall components like β-(1,3)-D-glucan .

Metabolic Stability and Biotransformation

  • Hydroxyl Group Metabolism: Compounds with 4-hydroxyphenyl groups, such as ezetimibe metabolites, undergo glucuronidation or oxidation, which can affect their pharmacokinetic profiles .
  • Synephrine Comparison : Synephrine, a hydroxyl-phenyl-containing stimulant, undergoes rapid hepatic metabolism via methylation and conjugation. This contrasts with urea derivatives, which may exhibit slower metabolic clearance due to their hydrogen-bonding capacity .

Preparation Methods

Direct Reaction of 4-Aminophenol with Pyridin-3-yl Isocyanate

The most straightforward approach involves the reaction of 4-aminophenol with pyridin-3-yl isocyanate in aprotic solvents such as 1,4-dioxane or tetrahydrofuran (THF). This method leverages the nucleophilic attack of the amine on the electrophilic isocyanate carbon, forming the urea linkage.

Example Protocol

  • Reactants : 4-Aminophenol (1.0 equiv), pyridin-3-yl isocyanate (1.2 equiv)

  • Conditions : 1,4-dioxane, 80°C, 16 hours under nitrogen atmosphere.

  • Yield : 17–43% (dependent on purification steps).

This method, while simple, often suffers from moderate yields due to competing side reactions, such as oligomerization of the isocyanate. Optimizations, including slow addition of isocyanate and temperature control, improve regioselectivity.

Sequential Functionalization of Pyridine Scaffolds

Alternative routes involve pre-functionalized pyridine intermediates. For instance, dichloronicotinate derivatives undergo sequential nucleophilic aromatic substitution (SNAr) at C4 and C6 positions, followed by urea installation via Buchwald-Hartwig coupling (Scheme 3).

Key Steps :

  • SNAr at C4 : Reaction of dichloronicotinate 36 with m-toluidine in ethanol at 80°C (51% yield).

  • Urea Formation : Treatment with ethyl isocyanate in 1,4-dioxane at 100°C for 48 hours (43% yield).

  • Ester Hydrolysis : 2M NaOH at 75°C (90% yield).

This route highlights the utility of protecting groups (e.g., p-methoxybenzyl) to prevent hydroxyl group interference during SNAr.

Carbodiimide-Based Coupling Methods

EDC/HOBt-Mediated Amine Coupling

Urea formation via carbodiimide activation is a robust alternative. 4-Aminophenol and pyridin-3-ylamine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Protocol :

  • Reactants : 4-Aminophenol (1.0 equiv), pyridin-3-ylamine (1.1 equiv)

  • Activators : EDC·HCl (1.5 equiv), HOBt (1.5 equiv)

  • Conditions : DMF, 40°C, 18 hours.

  • Yield : 22–55%.

This method avoids isocyanate handling but requires stoichiometric activators and generates soluble urea byproducts, complicating purification.

T3P®-Promoted Coupling

Propylphosphonic anhydride (T3P®) offers a greener alternative, enhancing atom economy and reducing side reactions.

Example :

  • Reactants : 4-Aminophenol, pyridin-3-ylamine

  • Conditions : T3P® (50% in EtOAc), rt, 18 hours.

  • Yield : 34–57%.

T3P®’s low toxicity and compatibility with ester hydrolysis (e.g., NaOH/THF) make it advantageous for multistep syntheses.

Transition-Metal-Catalyzed Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables direct urea formation from aryl halides and amines. For example, 4-chloropyridine derivatives react with N-ethylurea under catalytic conditions.

Catalytic System :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : KOtBu

  • Conditions : 1,4-dioxane/H₂O (4:1), 100°C, 16 hours.

  • Yield : 79–92%.

This method achieves high regioselectivity and functional group tolerance, though scalability is limited by palladium costs.

Protection-Deprotection Strategies

The phenolic -OH group in 4-hydroxyphenyl necessitates protection during synthesis. Common strategies include:

  • Benzylation : p-Methoxybenzyl (PMB) protection via SNAr.

  • Deprotection : Trifluoroacetic acid (TFA) with triethylsilane (TES) in dichloromethane (98% yield).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Isocyanate-mediated1,4-dioxane, 80°C, 16h17–43%SimplicityModerate yields, side reactions
EDC/HOBt couplingDMF, 40°C, 18h22–55%Avoids isocyanatesStoichiometric activators
Buchwald-HartwigPd(OAc)₂/Xantphos, 100°C, 16h79–92%High yield, regioselectivityPalladium cost, inert atmosphere
T3P®-mediatedEtOAc, rt, 18h34–57%Mild conditions, low toxicitySolubility challenges

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of 4-hydroxyphenyl isocyanate with 3-aminopyridine under anhydrous conditions. Key steps include:

  • Nucleophilic addition : Reacting 4-hydroxyphenyl isocyanate with 3-aminopyridine in dry tetrahydrofuran (THF) at 0–5°C for 24 hours.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
  • Optimization : Control reaction pH (6.5–7.5) to minimize side products like bis-urea derivatives. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • FT-IR : Identify urea C=O stretching (~1660 cm⁻¹) and phenolic O-H stretching (~3400 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.5–8.5 ppm for pyridin-3-yl and hydroxyphenyl groups) and urea NH signals (δ 8.2–8.5 ppm, broad).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 256.253 for C₁₅H₁₂N₂O₂) .

Q. What are the solubility profiles and storage conditions to ensure compound stability?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Use sonication for aqueous suspensions.
  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the phenolic group. Lyophilized powders retain stability for >12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of similar urea derivatives?

  • Methodological Answer :

  • Structural-Activity Comparison : Compare analogs with substitutions (e.g., fluorophenyl vs. chlorophenyl) using in vitro assays (e.g., kinase inhibition). For example, 3-fluorophenyl analogs may show higher selectivity due to electronegativity differences .
  • Data Normalization : Account for assay variability (e.g., cell line differences) by cross-referencing IC₅₀ values with standardized controls (e.g., staurosporine for kinase assays) .

Q. What computational methods are suitable for predicting the reactivity and interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxyphenyl group’s HOMO (-5.2 eV) suggests antioxidant potential .
  • Molecular Docking : Simulate binding to target proteins (e.g., estrogen receptors) using AutoDock Vina. Parameterize force fields for urea hydrogen-bonding interactions (e.g., with Glu353/Arg394 residues) .

Q. What strategies mitigate competing side reactions during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain <10°C during isocyanate addition to suppress dimerization.
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate urea formation while minimizing hydrolysis .
  • Byproduct Analysis : Employ LC-MS to detect and quantify impurities (e.g., unreacted 3-aminopyridine) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies (25–40°C) in buffers (pH 1–13). Urea bonds degrade rapidly at pH >10 (t₁/₂ = 2 hours at pH 12) due to hydroxide attack.
  • Thermal Stability : DSC analysis reveals decomposition onset at 180°C, correlating with pyrolysis of the hydroxyphenyl group .

Q. How to design assays to evaluate the compound’s mechanism of action?

  • Methodological Answer :

  • Target Identification : Use pull-down assays with biotinylated probes to isolate binding partners from cell lysates.
  • Pathway Analysis : Combine RNA-seq (for transcriptomic profiling) and phosphoproteomics to map downstream signaling effects (e.g., ERK/MAPK inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.